3-(1,4-Diazepan-1-yl)propanenitrile

Medicinal chemistry Building block selection Physicochemical property optimization

3-(1,4-Diazepan-1-yl)propanenitrile is a heterocyclic building block consisting of a saturated seven-membered 1,4-diazepane ring N‑linked to a propanenitrile chain. With a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.22 g·mol⁻¹, it features one hydrogen‑bond donor (the secondary amine of the diazepane ring), three hydrogen‑bond acceptors (the two diazepane nitrogens and the nitrile group), and two rotatable bonds.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 1094633-63-2
Cat. No. B6352813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,4-Diazepan-1-yl)propanenitrile
CAS1094633-63-2
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CCC#N
InChIInChI=1S/C8H15N3/c9-3-1-6-11-7-2-4-10-5-8-11/h10H,1-2,4-8H2
InChIKeyBBPRGZHHAYZFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,4-Diazepan-1-yl)propanenitrile (CAS 1094633-63-2): Procurement-Relevant Structural and Physicochemical Profile


3-(1,4-Diazepan-1-yl)propanenitrile is a heterocyclic building block consisting of a saturated seven-membered 1,4-diazepane ring N‑linked to a propanenitrile chain [1]. With a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.22 g·mol⁻¹, it features one hydrogen‑bond donor (the secondary amine of the diazepane ring), three hydrogen‑bond acceptors (the two diazepane nitrogens and the nitrile group), and two rotatable bonds [1]. Its computed XLogP3 of -0.7 indicates balanced hydrophilicity, while the topological polar surface area of 39.1 Ų suggests moderate membrane permeability potential [1]. The compound is commercially supplied primarily as the free base (typical purity ≥95%) and also as the dihydrochloride salt for enhanced aqueous solubility during synthesis .

Why Generic Substitution of 3-(1,4-Diazepan-1-yl)propanenitrile (CAS 1094633-63-2) Risks Project Failure


Structural analogs such as 3-(piperazin-1-yl)propanenitrile (six‑membered ring) or 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile (methyl‑capped, shortened linker) are frequently considered interchangeable diazepane‑nitrile building blocks. However, even subtle ring‑size, N‑substitution, and linker‑length variations produce quantifiable differences in hydrogen‑bond donor capacity, lipophilicity, and conformational flexibility that directly influence reactivity in downstream synthetic steps (e.g., cyclization, reductive amination) and biological target engagement [1][2]. Procurement of an unverified analog without matching these parameters can lead to failed reactions, altered pharmacokinetic profiles, and irreproducible biological data [2]. The evidence below quantifies exactly where 3-(1,4-diazepan-1-yl)propanenitrile diverges from its nearest comparators.

Quantitative Differentiation Evidence for 3-(1,4-Diazepan-1-yl)propanenitrile (CAS 1094633-63-2) vs. Closest Analogs


Ring-Size Expansion: Molecular Weight and Heavy Atom Count vs. Piperazine Analog

Replacing the six‑membered piperazine ring (comparator 3-(piperazin-1-yl)propanenitrile) with the seven‑membered 1,4-diazepane ring of the target compound increases molecular weight by 14.02 g·mol⁻¹ (from 139.20 to 153.22 g·mol⁻¹) and adds one heavy atom [1][2]. This modification alters ring conformational flexibility and can affect target‑binding entropy without changing lipophilicity (XLogP3 = -0.7 for both) [1][2].

Medicinal chemistry Building block selection Physicochemical property optimization

Hydrogen-Bond Donor Presence: HBD Count vs. N-Methylated Diazepane Analog

The target compound retains a secondary amine (HBD = 1), whereas the N‑methylated analog 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile has HBD = 0 due to methylation of the ring nitrogen [1][2]. This single hydrogen‑bond donor can serve as a critical pharmacophoric point for target engagement or as a synthetic handle for further derivatization (e.g., amide coupling) [1][2].

Medicinal chemistry Pharmacophore design Solubility

Lipophilicity Shift: XLogP3 Difference vs. N-Methylated Analog

The target compound has XLogP3 = -0.7, while the N‑methylated analog 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile has XLogP3 = 0.2, a difference of +0.9 log units [1][2]. This nearly one‑log increase in lipophilicity can significantly impact aqueous solubility, metabolic stability, and off‑target binding [1][2].

ADME Lipophilicity Lead optimization

Polar Surface Area and Rotatable Bond Count: TPSA and Flexibility vs. N-Methylated Analog

The target compound exhibits TPSA = 39.1 Ų and 2 rotatable bonds, whereas the N‑methylated analog 2-(4-methyl-1,4-diazepan-1-yl)acetonitrile has TPSA = 30.3 Ų and only 1 rotatable bond [1][2]. The higher TPSA (Δ +8.8 Ų) and additional rotatable bond of the target compound imply greater conformational freedom and stronger polar interactions, potentially enhancing solubility but reducing passive membrane diffusion relative to the comparator [1][2].

Membrane permeability Conformational analysis Drug-likeness

Evidence‑Based Application Scenarios for 3-(1,4-Diazepan-1-yl)propanenitrile (CAS 1094633-63-2)


Scaffold‑Hopping in CNS Drug Discovery Requiring a Seven‑Membered Ring Hydrogen‑Bond Donor

When a six‑membered piperazine scaffold fails to fill a target binding pocket, the 14 g·mol⁻¹ mass increase and expanded ring of the target compound [1] can improve shape complementarity. Its HBD = 1 enables directional hydrogen bonding not possible with N‑methylated diazepane analogs [2].

Synthetic Intermediate for Macrocyclization or Ring‑Closing Reactions

The propanenitrile chain provides a flexible two‑rotatable‑bond linker [1], offering a longer reach than acetonitrile‑linked analogs (1 rotatable bond) [2]. This can facilitate intramolecular cyclization to form medium‑sized rings.

Lead Optimization Where Balanced Lipophilicity Is Critical

With XLogP3 = -0.7 [1], the compound is significantly less lipophilic than the methyl‑capped analog (XLogP3 = 0.2) [2], making it preferable for programs aiming to minimize metabolic liability and off‑target binding associated with higher logP.

Prodrug or Salt‑Form Screening Programs

The free base can be converted to the dihydrochloride salt [1] for improved aqueous solubility during biological assays, while retaining the secondary amine as a point for reversible prodrug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,4-Diazepan-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.